8-Bromoimidazo[1,2-a]pyridin-6-amine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Chemical Sciences
The imidazo[1,2-a]pyridine scaffold is a prominent player in contemporary chemical sciences, largely due to its versatile biological activities and synthetic accessibility. nih.govrsc.org
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with over 85% of biologically active compounds featuring a heterocyclic component. nih.govrsc.org Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are particularly noteworthy. acs.org Their rigid structures can facilitate precise interactions with biological targets, and the presence of multiple nitrogen atoms allows for hydrogen bonding, a key interaction in biological systems. rsc.orgnih.gov This class of compounds has shown a wide array of pharmacological activities, including anticancer and antimicrobial properties. nih.govmdpi.com
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. nih.gov The imidazo[1,2-a]pyridine nucleus is widely recognized as a privileged scaffold. researchgate.netnih.govnih.govbenthamdirect.comrsc.org This is evidenced by its presence in numerous commercially available drugs with diverse therapeutic applications, such as the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone. researchgate.netnih.govwikipedia.org The ability of this scaffold to be readily functionalized at various positions allows for the generation of large chemical libraries for biological screening. nih.gov
Research into imidazo[1,2-a]pyridines has a rich history, with synthetic methodologies evolving significantly over time. researchgate.net Early methods often involved the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org Over the decades, a plethora of synthetic strategies have been developed, including multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, transition-metal-catalyzed cross-couplings, and, more recently, environmentally benign approaches such as microwave-assisted and metal-free synthesis. researchgate.netbenthamdirect.comorganic-chemistry.org These advancements have made a wide variety of substituted imidazo[1,2-a]pyridines more accessible for research and development. rsc.org
Positioning of 8-Bromoimidazo[1,2-a]pyridin-6-amine within Imidazo[1,2-a]pyridine Chemistry
The specific substitution pattern of this compound is a deliberate design choice aimed at enabling further chemical modifications and exploring its potential in medicinal chemistry.
This compound is a disubstituted imidazo[1,2-a]pyridine. According to IUPAC nomenclature, the numbering of the imidazo[1,2-a]pyridine ring system starts from the nitrogen atom of the imidazole (B134444) ring that is not at the bridgehead and proceeds around the ring. researchgate.netchemspider.com Therefore, this compound has a bromine atom at position 8 and an amine group at position 6.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆BrN₃ |
| CAS Number | Data not readily available |
A related isomer, 6-Bromoimidazo[1,2-a]pyridin-8-amine, has been synthesized and characterized. nih.gov
The strategic placement of a bromine atom at the C8 position and an amine group at the C6 position on the imidazo[1,2-a]pyridine scaffold serves several key purposes in medicinal chemistry. The bromine atom is a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position to explore structure-activity relationships. semanticscholar.orgresearchgate.net
The amine group at the C6 position provides a site for further functionalization, such as acylation or alkylation, to modulate the compound's physicochemical properties and biological activity. The presence of both a halogen and an amine group on the same scaffold offers orthogonal handles for sequential chemical modifications, enabling the synthesis of complex and diverse derivatives. The functionalization at these positions has been explored in the development of various therapeutic agents. semanticscholar.orgnih.gov
An in-depth review of the synthetic methodologies for the chemical compound this compound and its related analogues reveals a variety of sophisticated chemical strategies. These approaches range from direct synthesis of the target molecule to broader techniques for derivatizing the core imidazo[1,2-a]pyridine structure. This article focuses exclusively on these synthetic routes, adhering to a structured outline that explores condensation reactions, multicomponent strategies, and both metal-catalyzed and metal-free methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2 |
InChI Key |
AASTYWUPDMRYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 8 Bromoimidazo 1,2 a Pyridin 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework and the connectivity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The spectrum of 8-Bromoimidazo[1,2-a]pyridin-6-amine is expected to exhibit distinct signals corresponding to the aromatic protons on the fused ring system and the protons of the amine group.
Based on the structure and analysis of related imidazo[1,2-a]pyridine (B132010) derivatives, the anticipated ¹H NMR chemical shifts for this compound are outlined in the table below. The exact chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The multiplicity of each signal (e.g., singlet, doublet) and the coupling constants (J) in Hertz (Hz) provide information about the neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | s | - |
| H-3 | 7.2 - 7.5 | s | - |
| H-5 | 7.6 - 7.9 | d | ~2.0 |
| H-7 | 6.8 - 7.1 | d | ~2.0 |
| -NH₂ | 4.5 - 5.5 (broad) | s (br) | - |
Note: The chemical shifts are predictions based on known substituent effects on the imidazo[1,2-a]pyridine ring system. The broadness of the amine (-NH₂) signal is due to quadrupole broadening and potential hydrogen exchange.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects within the aromatic system.
The predicted chemical shifts for the carbon atoms in this compound are presented in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 105 - 110 |
| C-7 | 130 - 135 |
| C-8a | 140 - 145 |
| C-8 | 90 - 95 |
Note: The carbon atom attached to the bromine (C-8) is expected to be significantly shielded, resulting in an upfield chemical shift. Conversely, the carbon atom attached to the amine group (C-6) will also experience a notable shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the connectivity of the atoms and confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be expected between the protons at H-5 and H-7, confirming their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal for H-2 would show a correlation to the carbon signal for C-2.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=N (imidazole & pyridine) | Stretch | 1600 - 1650 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| N-H (amine) | Bend | 1550 - 1650 |
| C-Br (bromo) | Stretch | 500 - 600 |
The presence of two distinct bands in the N-H stretching region would be a strong indication of the primary amine group. The C-Br stretching frequency is typically found in the fingerprint region of the spectrum.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide information about its elemental composition.
The molecular formula of this compound is C₇H₆BrN₃. The theoretical monoisotopic mass of this compound is approximately 210.9745 Da. High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass that is very close to this theoretical value, confirming the elemental composition.
Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions. This pattern will show two peaks of nearly equal intensity separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| [M]⁺ | ~211 | ~213 |
| [M+H]⁺ | ~212 | ~214 |
The observation of this isotopic doublet in the mass spectrum provides unequivocal evidence for the presence and number of bromine atoms in the molecule. Crystal structure analysis of 6-Bromoimidazo[1,2-a]pyridin-8-amine has confirmed a molecular weight of 212.06 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial analytical technique for determining the purity of imidazo[1,2-a]pyridine derivatives. While specific LC-MS analysis data for this compound is not detailed in the provided sources, the methodology for related compounds illustrates a typical approach. For instance, the purity of a similar compound, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, was confirmed to be greater than 95% using an LC-MS system. mdpi.com
A representative analysis would be performed on a high-speed LC system coupled with a single quadrupole mass spectrometer. mdpi.com The separation is commonly achieved using a reverse-phase (RP-HPLC) C18 column. mdpi.com A gradient elution method is often employed, starting with a balanced mixture of organic and aqueous solvents (e.g., methanol (B129727) and water) and progressively increasing the proportion of the organic solvent to ensure the separation of components. mdpi.com
Table 1: Example LC-MS System Parameters for Imidazo[1,2-a]pyridine Analysis
| Parameter | Specification | Source |
|---|---|---|
| LC System | Thermo Scientific Accela High-Speed LC System® | mdpi.com |
| Mass Spectrometer | Thermo MSQ Plus® single quadrupole | mdpi.com |
| Column | Thermo Hypersil Gold® C18 (50 x 2.1 mm, 1.9 µm particle size) | mdpi.com |
| Mobile Phase | Gradient of Methanol and Water | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
| Total Run Time | 8 minutes | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Crystal Growth and Diffraction Data Acquisition
Single crystals of this compound suitable for X-ray diffraction were grown by recrystallization from hexane, yielding yellow crystals. nih.gov The diffraction data was collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. nih.gov A Bruker APEX DUO diffractometer with Mo Kα radiation was used for this purpose. nih.gov The structure was solved using direct methods and refined on F². nih.gov
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₆BrN₃ | nih.gov |
| Formula Weight | 212.06 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 15.1378 (5) | nih.gov |
| b (Å) | 21.2006 (8) | nih.gov |
| c (Å) | 6.9744 (3) | nih.gov |
| β (°) | 92.6106 (7) | nih.gov |
| Volume (ų) | 2235.97 (15) | nih.gov |
| Z (Formula units/cell) | 12 | nih.gov |
| Temperature (K) | 100 | nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Calculated Density (Mg m⁻³) | 1.890 | nih.gov |
| Final R-factor | R[F² > 2σ(F²)] = 0.031 | nih.gov |
Molecular and Supramolecular Structural Analysis
The asymmetric unit of the crystal contains three independent molecules of this compound. nih.gov The core imidazo[1,2-a]pyridine ring system in all three molecules is nearly planar. nih.gov The root-mean-square deviations for all non-hydrogen atoms from the mean plane are 0.016 Å, 0.023 Å, and 0.024 Å, respectively, confirming a high degree of planarity. nih.gov
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov In the crystal, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a layered supramolecular architecture. nih.gov The primary amine groups act as hydrogen-bond donors. nih.gov Two of the independent molecules each donate one hydrogen atom to a nitrogen acceptor atom. nih.gov The third molecule's amine group acts as a donor to two different acceptor atoms. nih.gov
Table 3: Hydrogen-Bond Geometry (Å, °)
| Donor—H···Acceptor | D—H | H···A | D···A | D—H···A | Source |
|---|---|---|---|---|---|
| N3—H31···N5 | 0.88 (1) | 2.16 (1) | 3.034 (3) | 169 (4) | nih.gov |
| N6—H61···N2 | 0.88 (1) | 2.23 (1) | 3.094 (3) | 168 (3) | nih.gov |
| N9—H91···N8(i) | 0.87 (1) | 2.27 (2) | 3.091 (3) | 158 (3) | nih.gov |
| N9—H92···N6(ii) | 0.88 (1) | 2.27 (1) | 3.143 (3) | 177 (3) | nih.gov |
Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) x, y, z-1
Chemical Reactivity and Derivatization Strategies of 8 Bromoimidazo 1,2 a Pyridin 6 Amine
Reactivity of the Bromine Moiety at C8
The bromine atom at the C8 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C8 position, replacing the bromo substituent.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is well-suited for the arylation of the 8-bromo-imidazo[1,2-a]pyridine core. wikipedia.orgnih.gov This reaction is generally tolerant of various functional groups and proceeds under relatively mild conditions. For instance, derivatives of 8-bromo-imidazo[1,2-a]pyridine have been successfully coupled with arylboronic acids using a palladium catalyst and a suitable base to yield C8-aryl substituted products.
Table 1: Example of Suzuki Coupling on an 8-Bromo-Imidazo[1,2-a]pyridine Derivative
| Reactant A | Reactant B | Catalyst / Base | Solvent / Temp | Product |
|---|---|---|---|---|
| (8-bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone | (6-methoxypyridin-3-yl)boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O / 100 °C | (8-(6-methoxypyridin-3-yl)-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly effective method for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry. While direct examples on 8-bromoimidazo[1,2-a]pyridin-6-amine are not extensively documented in the provided literature, the Sonogashira coupling is widely applied to various bromo-substituted heterocycles, including bromopyridines and imidazopyridazines, suggesting its feasibility for this substrate under appropriate conditions. soton.ac.ukresearchgate.net The reaction is typically carried out under mild, basic conditions, making it compatible with many functional groups. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction represents a powerful strategy for replacing the C8-bromo substituent with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgrsc.org This method provides a direct route to C8-amino derivatives, complementing the existing amine functionality at the C6 position.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires an electron-poor aromatic ring and a good leaving group. In the pyridine (B92270) series, SNAr is favored at the C2 and C4 positions, which are electronically activated by the ring nitrogen. The C8 position of the imidazo[1,2-a]pyridine ring is not similarly activated. Furthermore, the presence of the electron-donating amine group at the C6 position increases the electron density of the pyridine ring system, further disfavoring a classical SNAr mechanism at the C8 position. Therefore, direct displacement of the C8-bromine by a nucleophile is generally not a viable synthetic route without significant electronic activation from other strong electron-withdrawing groups on the ring.
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles. For this compound, this presents a powerful method for functionalization. However, the presence of the acidic amine proton (N-H) complicates this transformation, as common organolithium reagents (e.g., n-BuLi) can act as a base, deprotonating the amine rather than performing the desired halogen exchange.
To circumvent this issue, specialized reagent systems have been developed. Research has shown that a combination of a Grignard reagent (like i-PrMgCl) and an alkyllithium (like n-BuLi) can effectively perform a bromine-magnesium exchange on bromo-substituted heterocycles that also bear acidic protons. This method avoids the undesired deprotonation and allows for the generation of a nucleophilic organomagnesium species at the C8 position, which can subsequently react with electrophiles like aldehydes, ketones, or carbon dioxide to install new functional groups.
Reactivity of the Amine Moiety at C6
The primary amine at the C6 position is a nucleophilic center that readily undergoes classical amine reactions, providing a complementary site for derivatization.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
Acylation: The C6-amino group can be easily acylated to form amide derivatives using standard reagents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using peptide coupling agents (e.g., HBTU, HATU). This transformation is robust and has been used to synthesize a variety of N-(imidazo[1,2-a]pyridin-6-yl)amides. These amide derivatives are not only final products but can also serve as intermediates for further synthetic manipulations. For example, related 8-aminoimidazo[1,2-a]pyridines have been acylated, and the resulting amide has been used as a directing group in subsequent C-H activation reactions.
Table 2: Representative Acylation of an Amino-Imidazo[1,2-a]pyridine
| Amine Substrate | Acylating Agent | Conditions | Product Type |
|---|---|---|---|
| 8-Aminoimidazo[1,2-a]pyridine | 2-Methylbenzoyl chloride | Base (e.g., Pyridine or Et₃N), Solvent (e.g., DCM) | N-(Imidazo[1,2-a]pyridin-8-yl)-2-methylbenzamide |
Alkylation: The C6-amino group can also be alkylated to form secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides, although over-alkylation can be a challenge. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the alkylated amine. Studies on related 6-substituted imidazo[1,2-a]pyridines have shown that introducing alkyl amine residues at this position can significantly influence biological activity. nih.govfrontiersin.org
Diazotization and Subsequent Transformations
The primary aromatic amine at the C6 position can potentially undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org This reaction would convert the amine into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates that can be displaced by a wide variety of nucleophiles, often in the presence of a copper catalyst (Sandmeyer reaction). This allows for the introduction of groups such as halides (-Cl, -Br, -I), cyanide (-CN), hydroxyl (-OH), and others.
However, the application of diazotization chemistry to the this compound scaffold must be approached with caution. The imidazo[1,2-a]pyridine ring system can be sensitive to the strongly acidic conditions required for the reaction, which could lead to undesired side reactions or decomposition. The stability of the resulting diazonium salt on this specific heterocyclic core would also be a critical factor in the success of subsequent substitution reactions.
Formation of Schiff Bases and Related Imines
The primary amino group at the C6 position of this compound is a key site for derivatization. This amine can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).
The formation of these Schiff bases is often facilitated by acid catalysis or the use of dehydrating agents to drive the equilibrium towards the product. mdpi.com While specific studies detailing Schiff base formation from this compound are not extensively documented, the reaction is a fundamental transformation for primary amines. The general methodology is widely applied to other heterocyclic amines, such as those based on the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov For instance, imine derivatives of imidazo[1,2-a]pyrimidines have been successfully synthesized by reacting the corresponding aldehyde with various aromatic amines, often under microwave-assisted heating to improve yields and reduce reaction times. nih.gov A similar strategy, reacting the 6-amine with a suitable carbonyl compound, is anticipated to be effective.
The general reaction is as follows:

Below is a table illustrating typical conditions for Schiff base formation with related heterocyclic compounds, which could be adapted for this compound.
| Starting Aldehyde | Reagent Amine | Solvent | Catalyst/Conditions | Product Type | Reference |
| Imidazo[1,2-a]pyrimidine-carbaldehyde | p-Anisidine | - | Microwave, 90 min | Imine | nih.gov |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Substituted Anilines | Ethanol (B145695) | Glacial Acetic Acid (catalytic) | Schiff Base | researchgate.net |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic Amines | THF | Indium(III) trifluoromethanesulphonate | Schiff Base | mdpi.com |
Reactivity at Other Positions of the Imidazo[1,2-a]pyridine Core
Beyond the functionalization of the 6-amino group, the bicyclic imidazo[1,2-a]pyridine core itself possesses distinct sites of reactivity that allow for further structural modifications.
C-H Functionalization at C2 and C3 Positions
The imidazo[1,2-a]pyridine skeleton is amenable to direct C-H functionalization, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. Research indicates that the C3 position of the imidazole (B134444) ring is the most electron-rich and, therefore, the most common site for such transformations. nih.gov
Various methods have been developed for the C-H functionalization of the imidazo[1,2-a]pyridine system, with a significant focus on the C3 position. Visible-light photocatalysis has emerged as a mild and efficient method for these reactions. nih.gov Examples include:
C3-Alkoxycarbonylation : Imidazo[1,2-a]pyridines can be C3-alkoxycarbonylated using carbazates in the presence of a photocatalyst like Rose Bengal and an oxidant, providing access to valuable ester derivatives. nih.gov
C3-Iodination : A regioselective and environmentally friendly method for the iodination of the C3 position utilizes molecular iodine with ultrasound acceleration. acs.org These 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives are useful intermediates for further cross-coupling reactions. acs.org
While these studies were performed on the general imidazo[1,2-a]pyridine scaffold, the presence of the 6-amino and 8-bromo substituents on the target molecule would influence the electronic properties of the ring system, but the inherent nucleophilicity of the C3 position is expected to remain dominant.
| Reaction Type | Reagents | Conditions | Position Functionalized | Product | Reference |
| C3-Alkoxycarbonylation | Carbazates, (NH₄)₂S₂O₈ | Rose Bengal, Blue LED, Room Temp. | C3 | 3-Alkoxycarbonyl-imidazo[1,2-a]pyridine | nih.gov |
| C3-Iodination | I₂, TBHP in water | Ethanol, Ultrasonic irradiation | C3 | 3-Iodo-imidazo[1,2-a]pyridine | acs.org |
| C3-Aminoalkylation | N-Phenyltetrahydroisoquinoline | Rose Bengal, Visible light, Air | C3 | 3-(Tetrahydroisoquinolin-1-yl)imidazo[1,2-a]pyridine | nih.gov |
Electrophilic Aromatic Substitution (if applicable to the specific derivative)
Electrophilic aromatic substitution (SEAr) on the imidazo[1,2-a]pyridine nucleus is a complex process governed by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents.
The imidazo[1,2-a]pyridine ring system generally undergoes electrophilic attack at the C3 position. stackexchange.com This regioselectivity is attributed to the stability of the cationic intermediate (Wheland intermediate), where the aromatic sextet of the six-membered pyridine ring is maintained. stackexchange.com
In the case of this compound, the substituents on the pyridine ring significantly modulate its reactivity:
The 6-amino group is a powerful activating group and is ortho-, para-directing. It strongly enhances the electron density at the C5 and C7 positions.
The 8-bromo group is a deactivating group due to its inductive electron withdrawal but is also ortho-, para-directing because of resonance effects.
The pyridine ring itself is generally electron-deficient and less reactive towards electrophiles than benzene. wikipedia.org However, the strong activation by the 6-amino group could potentially render the C5 and C7 positions susceptible to electrophilic attack. There is, therefore, a competition between electrophilic substitution at the electronically enriched C3 position of the imidazole moiety and the activated C5 and C7 positions of the pyridine ring. The outcome would likely depend on the nature of the electrophile and the reaction conditions. Given the high intrinsic reactivity of the C3 position in the imidazo[1,2-a]pyridine system, it is often the preferred site for electrophiles. However, the possibility of substitution on the activated pyridine ring cannot be disregarded.
Computational Chemistry and Cheminformatics Studies of 8 Bromoimidazo 1,2 a Pyridin 6 Amine and Its Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. These calculations provide a fundamental understanding of the properties of 8-Bromoimidazo[1,2-a]pyridin-6-amine and its analogues at the subatomic level.
DFT studies have been employed to analyze the electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. For instance, a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) utilized DFT calculations with the 6-311++G(d,p) basis set to investigate its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The analysis of HOMO and LUMO energies helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher reactivity. researchgate.net For this particular analogue, the HOMO–LUMO gap was calculated to be 4.343 eV. researchgate.net
The distribution of electron density in the FMOs is also revealing. In the aforementioned study, the HOMO was found to have pure π character distributed over the aromatic rings, while the LUMO showed σ character on the bromine atoms. researchgate.net This information is vital for predicting sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are instrumental in understanding intermolecular interactions, such as drug-receptor binding.
Table 1: Key Parameters from DFT Analysis of a Bromo-Substituted Imidazo[1,2-a]pyridine Analogue
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (Egap) | 4.343 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| HOMO Character | Pure π character on aromatic rings | Identifies regions susceptible to electrophilic attack. researchgate.net |
| LUMO Character | σ character on Br atoms | Identifies regions susceptible to nucleophilic attack. researchgate.net |
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis helps identify the most stable, low-energy conformations that are likely to be biologically active. For imidazo[1,2-a]pyridine derivatives, understanding their conformational preferences is crucial for designing molecules that fit optimally into a biological target's binding site.
Crystallographic studies provide experimental data on the solid-state conformation of these molecules. For example, the crystal structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine revealed that the molecule is approximately planar. nih.govnih.gov Similarly, the structure of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate showed that the fused ring system is nearly planar. nih.gov In one of the independent molecules in the asymmetric unit, the ethyl group was found to be almost perpendicular to the imidazo[1,2-a]pyridine system. nih.gov These experimental structures can serve as a basis for more extensive computational conformational analysis in different environments, such as in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.
Both 2D- and 3D-QSAR models have been developed for various classes of imidazo[1,2-a]pyridine analogues to predict their biological activities, such as anticancer and anticonvulsant effects. nih.govnih.gov These models use molecular descriptors to quantify different aspects of a molecule's structure.
For instance, in a study on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents, a QSAR model was developed using the semi-empirical PM3 method. researchgate.net The resulting model showed a strong correlation between the predicted and experimental activities, with a high correlation coefficient (r = 0.935) and coefficient of determination (r² = 0.875). researchgate.net Such models, once validated, can be used to virtually screen libraries of compounds and prioritize them for synthesis and biological testing.
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (R).
For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been generated to understand their interaction with various biological targets, including tubulin and protein kinases. nih.govresearchgate.net In a study on imidazo[1,2-a]pyridine-based antitubulin agents, a pharmacophore model was developed based on the known colchicine (B1669291) binding site inhibitor CA-4. nih.gov This model helped in the design of novel derivatives with potent antiproliferative activity. nih.gov
The HHPRR (two hydrophobic, one hydrogen bond acceptor, two aromatic rings) pharmacophore is an example of a specific hypothesis that can be generated and tested. While not explicitly detailed for this compound in the provided context, such models are a standard approach in the field.
A key aspect of QSAR studies is the identification of specific molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as an imidazo[1,2-a]pyridine derivative, and its target protein at an atomic level. These methods provide insights into the binding mode, affinity, and stability of the resulting complex, which are crucial for structure-based drug design.
Molecular docking studies on various imidazo[1,2-a]pyridine analogues have successfully predicted their binding orientations and relative affinities for several key protein targets. While specific docking studies on this compound are not extensively reported in the literature, research on closely related analogues provides valuable insights into the potential binding modes of this compound class.
For instance, in studies targeting Mycobacterium tuberculosis, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues were docked into the active site of pantothenate synthetase. One of the most active compounds in this series, molecule 26k, exhibited a strong predicted binding affinity with a docking score of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com In another study, imidazo[1,2-a]pyridine derivatives were evaluated as inhibitors of a homology-modeled F1F0 ATP synthase from M. tuberculosis. The derivative PF19 showed a significant docking score of -9.97 Kcal/mol, which is comparable to the known ATP synthase inhibitor bedaquiline (B32110) (-10.08 Kcal/mol). researchgate.net
Furthermore, the anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored through docking simulations. Against oxidoreductase, a key enzyme in breast cancer, a novel derivative demonstrated a high binding energy of -9.207 kcal/mol, suggesting a strong and favorable interaction. researchgate.net These findings underscore the utility of molecular docking in identifying promising imidazo[1,2-a]pyridine-based inhibitors and estimating their binding affinities.
Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Analogues against Various Protein Targets
| Compound/Analogue Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyridine-3-carboxamide (analogue 26k) | Pantothenate Synthetase | 3IVX | -7.370 |
| Imidazo[1,2-a]pyridine derivative (PF19) | ATP Synthase (homology model) | Not Applicable | -9.97 |
| Novel Imidazo[1,2-a]pyridine derivative (Compound C) | Oxidoreductase | Not Specified | -9.207 |
Note: The data presented is for analogues of this compound.
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. For imidazo[1,2-a]pyridine analogues, several studies have pinpointed these vital interactions.
In the case of pantothenate synthetase , docking studies of imidazo[1,2-a]pyridine-3-carboxamide analogues revealed hydrogen bond interactions with residues such as Gly158, Met195, and Pro38. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com Additionally, a pi-cation interaction with His47 was observed, which is a common feature in ligand-protein recognition. openpharmaceuticalsciencesjournal.com
For oxidoreductase , a novel imidazo[1,2-a]pyridine derivative was found to interact with essential amino acids His222, Tyr216, and Lys270 within the active site, indicating a strong binding potential. researchgate.net Another study on imidazo[1,2-a]pyridine-2-carboxamides identified their potential to inhibit InhA, an enoyl-acyl carrier protein reductase, through favorable interactions within its binding domain. nih.gov
In the context of ATP synthase , while specific interacting residues with the imidazo[1,2-a]pyridine scaffold are part of ongoing research, the high binding affinity of certain derivatives suggests that they effectively occupy the same binding pocket as known inhibitors, likely forming critical interactions with key residues that drive ATP synthesis. researchgate.net
Table 2: Key Interacting Residues for Imidazo[1,2-a]pyridine Analogues in Target Proteins
| Target Protein | Analogue Class | Key Interacting Residues | Type of Interaction |
| Pantothenate Synthetase | Imidazo[1,2-a]pyridine-3-carboxamides | Gly158, Met195, Pro38 | Hydrogen Bonding |
| His47 | Pi-Cation | ||
| Oxidoreductase | Novel Imidazo[1,2-a]pyridine derivative | His222, Tyr216, Lys270 | Not Specified |
| InhA (an oxidoreductase) | Imidazo[1,2-a]pyridine-2-carboxamides | Not Specified | Favorable Binding |
Note: The data presented is for analogues of this compound.
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more dynamic view, predicting the stability of the complex over time. MD simulations have been performed on imidazo[1,2-a]pyridine analogues to assess the conformational changes and stability of the protein-ligand complex.
Virtual Screening and De Novo Design Approaches
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. For the imidazo[1,2-a]pyridine scaffold, virtual screening has been successfully employed to discover new hit compounds for various diseases. In one notable example, a collaborative virtual screening effort across several pharmaceutical company libraries led to the rapid expansion of an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Current time information in Pasuruan, ID.nih.govrsc.orgresearchgate.net This approach not only identified new active compounds but also provided valuable structure-activity relationship (SAR) information, revealing that positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core could be modified while retaining anti-leishmanial activity. nih.gov
De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. This approach has been utilized to design new imidazo[1,2-a]pyridine derivatives. For instance, based on the docking results and 3D-QSAR models for ATP synthase inhibitors, new molecules with the imidazo[1,2-a]pyridine scaffold were designed with the potential for improved binding and inhibitory activity. researchgate.net These de novo designed compounds represent novel chemical entities that can then be synthesized and tested, accelerating the drug discovery cycle.
Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of 8 Bromoimidazo 1,2 a Pyridin 6 Amine Derivatives
Anticancer Activities of Imidazo[1,2-a]pyridine (B132010) Derivatives
Derivatives of imidazo[1,2-a]pyridine have emerged as a promising class of compounds in the search for new anticancer therapies. nih.govresearchgate.net Their multifaceted biological activities allow them to interfere with various molecular pathways essential for cancer cell proliferation and survival. researchgate.net
In Vitro Cytotoxicity and Antiproliferative Studies against Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of imidazo[1,2-a]pyridine derivatives across a diverse range of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with therapeutic potential.
For instance, a series of novel imidazo[1,2-a]pyridine derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, have shown marked cytotoxicity against A549 lung adenocarcinoma cells. nih.gov Similarly, compounds IP-5 and IP-6 exhibited strong cytotoxic effects on HCC1937 breast cancer cells, with IC50 values of 45µM and 47.7µM, respectively. nih.govresearchgate.net Another derivative, IP-7, also showed cytotoxicity against the same cell line, albeit at a higher IC50 of 79.6µM. nih.govresearchgate.net
Further studies have highlighted the broad-spectrum antiproliferative activity of these compounds. For example, compounds 6a, 6d, 6e, and 6i from one synthesized series displayed antiproliferative activity against A549 (human non-small cell lung cancer), C6 (rat glioma), MCF-7 (human breast carcinoma), and HepG2 (human liver carcinoma) cell lines. tandfonline.com The selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was found to be effective against colon cancer cell lines Caco-2 and HT-29, with GI50 values of 2.4 µM and 1.1 µM, respectively. mdpi.com
The table below summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |
| IMPA-2, IMPA-5, IMPA-6, IMPA-8, IMPA-12 | A549 (Lung Adenocarcinoma) | Not specified | nih.gov |
| IP-5 | HCC1937 (Breast Cancer) | 45 µM | nih.govresearchgate.net |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 µM | nih.govresearchgate.net |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 µM | nih.govresearchgate.net |
| Compounds 6a, 6d, 6e, 6i | A549 (Lung), C6 (Glioma), MCF-7 (Breast), HepG2 (Liver) | Not specified | tandfonline.com |
| MRK-107 | Caco-2 (Colon) | 2.4 µM | mdpi.com |
| MRK-107 | HT-29 (Colon) | 1.1 µM | mdpi.com |
| Imidazo[1,2-a]pyridines 5-7 | A375 & WM115 (Melanoma), HeLa (Cervical) | 9.7 to 44.6 µM | nih.gov |
Modulation of Specific Cancer-Related Molecular Targets (e.g., PI3Kα, mTOR, KRAS G12C, CDK2, oxidoreductase)
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate the activity of key proteins involved in cancer cell signaling and survival.
Several derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer. nih.gov For example, compound 6 has been shown to reduce the phosphorylation of both protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR). nih.gov Other imidazo[1,2-a]pyridine-based compounds, such as IP-Se-05, HS-106, HS-104, HS-173, IP-6, and IPD-196, also inhibit the PI3K/Akt/mTOR pathway in breast cancer cells. nih.gov Furthermore, one derivative containing a 1,2,4-oxadiazole (B8745197) group demonstrated potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov
In addition to the PI3K/Akt/mTOR pathway, these compounds have been found to target other cancer-related proteins. A novel imidazo[1,2-a]pyridine derivative has been reported to modulate active KRAS G12D by inducing conformational changes in its switch-I and switch-II regions. researchgate.net The imidazo[1,2-a]pyridine scaffold has also been utilized to develop potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net
Furthermore, some derivatives induce cytotoxicity by increasing the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis in lung cancer cells. nih.gov The menaquinol (B15198786) cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism, is another target for some imidazo[1,2-a]pyridine amides. mdpi.com
Impact on Cell Cycle Progression and Apoptosis Induction
A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).
Treatment with compound 6 has been shown to cause G2/M phase cell cycle arrest in melanoma and cervical cancer cells. nih.gov Similarly, IP-5 was found to induce cell cycle arrest in HCC1937 breast cancer cells, which was associated with increased levels of p53 and p21 proteins. nih.govresearchgate.net In another study, IMPA-2 and IMPA-12 were observed to arrest the cell cycle at the G0/G1 phase in L. donovani promastigotes. tezu.ernet.in
These compounds are also potent inducers of apoptosis. Compound 6 was found to induce intrinsic apoptosis in melanoma and cervical cancer cells, as evidenced by increased levels of Bax and active caspase-9. nih.gov The derivative IP-5 triggered an extrinsic apoptosis pathway in HCC1937 cells, indicated by increased activity of caspase-7 and caspase-8, and cleavage of PARP. researchgate.net In non-small cell lung cancer cells, certain imidazo[1,2-a]pyridine derivatives induce ROS-mediated apoptosis by impairing the mitochondrial membrane potential and increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov The selenylated derivative MRK-107 also activates caspases-3/7, leading to apoptosis in colon cancer cells. mdpi.com
Structure-Activity Relationships for Anticancer Efficacy
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective anticancer agents. For imidazo[1,2-a]pyridine derivatives, several key structural features have been identified that influence their anticancer activity.
The central imidazo[1,2-a]pyridine core is considered essential for the anticancer properties of these compounds. researchgate.net Modifications at various positions on this scaffold have been shown to significantly impact their efficacy. For instance, the nature of the substituent at the C-2 position, whether electron-donating or electron-withdrawing, greatly affects the resulting anticancer activity. researchgate.net
In one series of compounds, the presence of a 1,2,4-oxadiazole group was found to be a key feature for potent PI3Kα inhibition. nih.gov For another set of derivatives, the introduction of S-alkyl/aryl moieties led to compounds with significant antiproliferative activity. tandfonline.com The exploration of SAR has also identified specific substitution patterns that allow for the modification of physical properties, which is important for optimizing the in vivo performance of these potential drug candidates. researchgate.net
Antimycobacterial Activities of Imidazo[1,2-a]pyridine Derivatives
In addition to their anticancer properties, derivatives of imidazo[1,2-a]pyridine have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
In Vitro Efficacy against Mycobacterium Tuberculosis (Mtb) Strains
Numerous studies have reported the potent in vitro activity of imidazo[1,2-a]pyridine derivatives against both drug-sensitive and drug-resistant strains of M. tuberculosis.
A series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were synthesized and evaluated for their anti-tubercular activity. nih.gov Among these, IPA-6 demonstrated excellent activity with a Minimum Inhibitory Concentration (MIC) of 0.05 μg/mL against the H37Rv strain of M. tuberculosis. nih.govscihorizon.com Compounds IPA-9 and IPS-1 also showed potent activity with an MIC of 0.4 μg/mL. nih.govscihorizon.com
Another study focused on imidazo[1,2-a]pyridine-3-carboxamides identified compounds 26g and 26h with considerable activity against both drug-sensitive and drug-resistant MTB strains, with MIC values ranging from 0.041 to 2.64 μM. nih.gov Furthermore, a series of imidazo[1,2-a]pyridine-8-carboxamides were identified as selective inhibitors of M. tuberculosis. nih.gov
The table below presents the in vitro antimycobacterial activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Mtb Strain(s) | MIC Value(s) | Reference(s) |
| IPA-6 | H37Rv | 0.05 μg/mL | nih.govscihorizon.com |
| IPA-9 | H37Rv | 0.4 μg/mL | nih.govscihorizon.com |
| IPS-1 | H37Rv | 0.4 μg/mL | nih.govscihorizon.com |
| Compounds 26g, 26h | Drug-sensitive/resistant | 0.041-2.64 μM | nih.gov |
| Imidazo[1,2-a]pyridine inhibitors (1–4) | Panel of M. tuberculosis strains | 0.03 to 5 µM | plos.org |
| 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids 11e, 11k | H37Rv | 4 μg/mL | mdpi.com |
Inhibition of Key Mycobacterial Enzymes
The quest for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has identified several key enzymes essential for the bacterium's survival. Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promise as inhibitors of these vital targets.
ATP Synthase: Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme in cellular energy production. manchesterorganics.com High-throughput screening of compound libraries led to the discovery of IPEs with significant anti-Mtb activity. manchesterorganics.com The most active of these compounds demonstrated a minimum inhibitory concentration (MIC) at which 80% of bacterial growth is inhibited (MIC80) of less than 0.5 μM and an ATP synthase IC50 (half-maximal inhibitory concentration) of less than 0.02 μM. manchesterorganics.com
InhA Domain: The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. Molecular docking studies have suggested that imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives can effectively inhibit the InhA domain. rsc.org Additionally, molecular docking of imidazo[1,2-a]pyridine amide (IPA) analogues has been performed to understand their binding patterns within the active site of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov
Pantothenate Synthetase: Pantothenate synthetase (PS) is another essential enzyme for Mtb, as it is involved in the biosynthesis of coenzyme A. Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of MTB pantothenate synthetase. nih.gov One particular derivative was identified as the most active in its series, with a reported MIC of 4.53 μM against MTB PS. nih.gov
Structure-Activity Relationships for Antimycobacterial Potency
Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimycobacterial potency of 8-Bromoimidazo[1,2-a]pyridin-6-amine derivatives. Research has highlighted the importance of substitutions at various positions on the imidazo[1,2-a]pyridine core.
Systematic SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that modifications at the C2 and C6 positions significantly impact activity. For instance, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring demonstrated markedly improved potency against both extracellular and intracellular Mtb. rsc.org Further exploration indicated that bulky and more lipophilic biaryl ethers at these positions could achieve nanomolar potency. rsc.org
Investigations into imidazo[1,2-a]pyridine amide (IPA) and imidazo[1,2-a]pyridine sulfonamide (IPS) derivatives showed that IPA analogues were generally more active. nih.gov For the IPA series, compounds with an aryl group attached to the carbonyl carbon of the amide exhibited notable antitubercular activity. nih.gov The presence of an electron-withdrawing chloro group at the para position of the phenyl ring in one derivative resulted in a 16-fold increase in potency compared to the standard drug ethambutol. nih.gov In the IPS series, the presence of a halogen atom like bromine, combined with an aryl functional group, led to good anti-TB activity. nih.gov
A study on imidazo[1,2-a]pyridine-8-carboxamides identified this class as a novel lead for antimycobacterial agents through whole-cell screening. nih.gov Optimization of this series focused on improving physicochemical properties while maintaining potent and selective inhibition of Mycobacterium tuberculosis. nih.gov
The following table summarizes the antimycobacterial activity of selected imidazo[1,2-a]pyridine derivatives:
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives| Compound Type | Derivative | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine amide | IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine amide | IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine sulfonamide | IPS-16 | M. tuberculosis H37Rv | 3.125 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine derivative | - | MTB Pantothenate Synthetase | 4.53 µM | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) | 2,7-dimethyl derivatives | Multi- and extensive drug-resistant Mtb | ≤1 µM | acs.org |
Other Relevant Pre-clinical Biological Activities of Imidazo[1,2-a]pyridine Scaffold Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold extends beyond antimycobacterial activity, with derivatives exhibiting a range of other promising pre-clinical biological properties.
Antiviral Properties
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable antiviral activity. nih.gov For instance, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus Type-1 (HIV-1) and Type-2 (HIV-2). nih.gov
Antifungal Activities
The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been an area of active investigation. nih.gov
Anticonvulsant Properties
The imidazo[1,2-a]pyridine scaffold is present in compounds that have been studied for their anticonvulsant properties. nih.gov
Proton Pump Inhibition (e.g., H+/K+-ATPase inhibition)
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. manchesterorganics.com This enzyme plays a key role in gastric acid secretion. Studies have shown that these compounds can reversibly inhibit the enzyme, interacting competitively with its K+-stimulated ATPase activity. nih.gov The inhibitory action is believed to occur from the luminal side of the H+/K+-ATPase, with the protonated, positively charged form of the compound being the active species. nih.gov
Anti-inflammatory and Analgesic Effects
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable anti-inflammatory and analgesic properties. researchgate.net Research has shown that these compounds can modulate key inflammatory pathways. For instance, a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was found to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.govnih.gov This suppression leads to a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. nih.gov
In a study involving breast and ovarian cancer cell lines, MIA was shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov The anti-inflammatory activity of MIA was further enhanced when co-administered with curcumin (B1669340). nih.govnih.gov Molecular docking studies suggested that both MIA and curcumin can bind to the NF-κB p50 subunit, providing a potential mechanism for their synergistic effect. nih.gov
Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to reduce the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in neural cells. researchgate.net This effect highlights the potential of these compounds in addressing neuroinflammation. researchgate.net The analgesic effects of imidazo[1,2-a]pyridine derivatives are often linked to their anti-inflammatory actions, as the reduction of inflammation can lead to a decrease in pain signaling. researchgate.net
Table 1: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivative MIA
| Cell Line | Treatment | Effect on Inflammatory Markers | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | MIA | Reduced expression of COX-2 and iNOS; Decreased production of IL-6 and TNF-α | nih.gov |
| SKOV3 (Ovarian Cancer) | MIA | Reduced expression of COX-2 and iNOS; Decreased production of IL-6 and TNF-α | nih.gov |
| MDA-MB-231 (Breast Cancer) | MIA + Curcumin | Enhanced reduction of inflammatory markers compared to MIA alone | nih.govnih.gov |
| SKOV3 (Ovarian Cancer) | MIA + Curcumin | Enhanced reduction of inflammatory markers compared to MIA alone | nih.govnih.gov |
| HMC3 (Microglia) | Imidazo[1,2-α]pyridine esters | Selective reduction of PGE2 production | researchgate.net |
| SH-SY5Y (Neuroblastoma) | Imidazo[1,2-α]pyridine esters | Reduction of PGE2 production | researchgate.net |
Other Enzyme Inhibitory Activities
Beyond their anti-inflammatory effects, derivatives of this compound have been explored as inhibitors of various enzymes. The core imidazo[1,2-a]pyridine structure is a versatile scaffold for designing enzyme inhibitors. semanticscholar.orgresearchgate.net
One significant area of investigation is their role as kinase inhibitors. semanticscholar.orgresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. semanticscholar.orgresearchgate.net For example, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened for their inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often hyperactivated in cancer. semanticscholar.org Systematic structure-activity relationship (SAR) studies led to the identification of potent PI3Kα inhibitors with nanomolar efficacy. semanticscholar.org
Another study reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1, two other protein kinases. researchgate.net The most active compound in this series demonstrated inhibitory concentrations (IC50) in the micromolar range. researchgate.net Additionally, 8-amino-6-bromo-imidazo[1,2-a]pyridine has been evaluated as a potential inhibitor of cyclin-dependent kinase-2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov
Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| 2,6,8-Substituted Imidazo[1,2-a]pyridines | PI3Kα | Nanomolar potency (e.g., Compound 35 with IC50 of 150 nM) | semanticscholar.org |
| Imidazo[1,2-a]pyridines | DYRK1A | Micromolar inhibition (e.g., Compound 4c with IC50 of 2.6 µM) | researchgate.net |
| Imidazo[1,2-a]pyridines | CLK1 | Micromolar inhibition (e.g., Compound 4c with IC50 of 0.7 µM) | researchgate.net |
| 8-Amino-6-bromo-imidazo[1,2-a]pyridine | CDK2 | Evaluated as a potential inhibitor | nih.gov |
Influence of Substituent Effects on Biological Activity Profile
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The strategic placement of different functional groups can significantly modulate the potency and selectivity of these compounds.
Role of Bromine at C8 and Amine at C6 in Modulating Bioactivity
The presence of a bromine atom at the C8 position and an amine group at the C6 position of the imidazo[1,2-a]pyridine ring system plays a crucial role in defining the biological activity profile of these derivatives.
The bromine atom at C8 is a key feature in many biologically active imidazo[1,2-a]pyridine derivatives. Halogen atoms, like bromine, can influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance membrane permeability and metabolic stability. In the context of enzyme inhibition, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. For instance, in the design of PI3Kα inhibitors, the 8-bromo substituent was a key structural element in the initial lead compounds. semanticscholar.org
The amine group at the C6 position is another critical determinant of bioactivity. The primary amine group can act as a hydrogen bond donor, which is often essential for interaction with biological targets. nih.gov In SAR studies of antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides, it was found that a hydrogen bond donor atom was crucial for activity, with the primary amine providing the most potent compounds. The planarity of the 8-amino-6-bromo-imidazo[1,2-a]pyridine molecule, along with the hydrogen bonding capabilities of the amino group, facilitates its interaction with target molecules. nih.gov The strategic combination of the C8-bromo and C6-amino groups, therefore, provides a valuable scaffold for the development of new therapeutic agents.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Advanced Analogues
Future work will focus on creating more efficient, sustainable, and versatile synthetic routes to generate a diverse library of 8-Bromoimidazo[1,2-a]pyridin-6-amine analogues. While established methods like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction and metal-catalyzed cross-coupling reactions are effective for the core structure, there is a need for strategies that allow for precise, late-stage functionalization. researchgate.netrsc.org
Key areas of development include:
Flow Chemistry and Automation: Implementing continuous flow processes can enhance reaction efficiency, safety, and scalability, allowing for the rapid production of analogue libraries.
Photocatalysis and Electrochemistry: These green chemistry approaches offer novel pathways for C-H functionalization and bond formation under mild conditions, reducing reliance on harsh reagents and catalysts. nih.gov
Diversity-Oriented Synthesis (DOS): Employing DOS strategies will enable the exploration of a wider chemical space around the this compound core, generating structurally complex and diverse molecules that would be difficult to access through traditional linear synthesis.
These advanced synthetic methods will be crucial for systematically probing the structure-activity relationships (SAR) of this compound class.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future applications in the context of this compound derivatives include:
Generative Models: Using generative adversarial networks (GANs) and variational autoencoders (VAEs), researchers can design novel molecular structures de novo. researchgate.netnih.govnsf.govresearchgate.net These models can be trained on existing kinase inhibitor data to generate new imidazo[1,2-a]pyridine (B132010) derivatives predicted to have high potency and selectivity.
Predictive Modeling: Multi-task deep learning models and proteochemometrics can predict the bioactivity of virtual compounds against a wide range of biological targets. nih.gov This allows for the in silico screening of large virtual libraries to prioritize candidates for synthesis, saving time and resources. acs.org
Inverse Design and Optimization: Reinforcement learning and other optimization algorithms can be used to navigate the vast chemical space and design molecules that are optimized for multiple properties simultaneously, such as potency, selectivity, and favorable pharmacokinetic profiles. mdpi.comdevdiscourse.com
Exploration of Multi-targeting Agents and Polypharmacology Concepts
Future research in this area will focus on:
Rational Design of Multi-Kinase Inhibitors: Building on the known CDK2 activity of the scaffold's isomer, research can be directed towards designing analogues of this compound that co-inhibit other relevant kinases involved in cancer cell proliferation and survival.
AI-Guided Polypharmacology: AI models can be employed to identify synergistic target combinations and design molecules with precisely tailored multi-target profiles. mdpi.comresearchgate.netnih.gov This allows for the intentional design of polypharmacological agents rather than their accidental discovery.
Systems Biology Integration: Combining computational models with systems biology data will help in understanding the network-level effects of multi-target agents, predicting both therapeutic synergies and potential off-target liabilities. nih.gov
This approach could lead to the development of next-generation inhibitors with superior efficacy compared to single-target agents.
Advanced Mechanistic Deconvolution of Biological Actions
A deep understanding of how a drug works at a molecular level is crucial for its translation to the clinic. For derivatives of this compound, future research must move beyond simple IC₅₀ measurements to a more holistic understanding of their biological impact.
Key future directions include:
Structural Biology: Obtaining high-resolution crystal structures of lead compounds bound to their target proteins (e.g., various CDKs, Mer, Axl) will provide invaluable insights for structure-based drug design and optimization. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of the drug-target complex, revealing the stability of interactions and conformational changes that are critical for inhibitory activity. nih.gov
Chemoproteomics and Target Deconvolution: Advanced chemical proteomics techniques can be used to identify the full spectrum of protein targets for a given compound within a living cell, confirming on-target engagement and revealing potential off-targets that could contribute to efficacy or toxicity.
Pathway Analysis: Integrating data from transcriptomics, proteomics, and phosphoproteomics will allow for a comprehensive analysis of the downstream signaling pathways affected by the lead compounds, providing a clearer picture of their functional consequences.
These advanced mechanistic studies will be essential for validating targets and building a strong biological rationale for clinical development.
Design of Targeted Delivery Systems for this compound Derivatives
Many potent kinase inhibitors suffer from poor aqueous solubility and limited bioavailability, which can hinder their clinical development. nih.govnih.gov Developing targeted drug delivery systems is a critical future direction to overcome these challenges and enhance therapeutic efficacy while minimizing systemic toxicity. umcutrecht.nl
Future research will likely explore various nanomedicine platforms:
Lipid-Based Nanocarriers: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate hydrophobic drugs like imidazo[1,2-a]pyridine derivatives, improving their solubility and oral absorption. researchgate.netnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be engineered into nanoparticles that provide controlled, sustained release of the encapsulated drug. researchgate.net Their surfaces can be decorated with targeting ligands (e.g., antibodies, aptamers) that specifically bind to receptors overexpressed on cancer cells, ensuring the drug is delivered precisely to the tumor site. frontiersin.orgmdpi.comnih.gov
Stimuli-Responsive Systems: Smart delivery systems can be designed to release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. jocpr.com This provides an additional layer of targeting and can reduce off-target effects.
These advanced delivery strategies hold the potential to unlock the full therapeutic value of potent this compound analogues by ensuring they reach their intended target in the body effectively and safely. scitechnol.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
